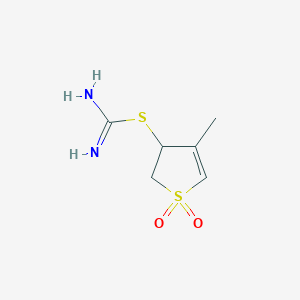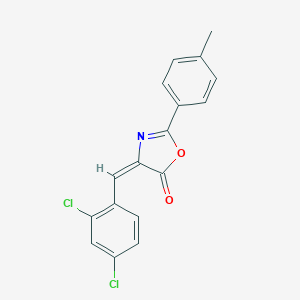![molecular formula C16H25N2O4PS2 B273958 Ethyl 3-(2-aminoanilino)-2-[(diethoxyphosphorothioyl)sulfanyl]-2-butenoate](/img/structure/B273958.png)
Ethyl 3-(2-aminoanilino)-2-[(diethoxyphosphorothioyl)sulfanyl]-2-butenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2-aminoanilino)-2-[(diethoxyphosphorothioyl)sulfanyl]-2-butenoate, commonly known as EDDP, is a synthetic compound that has been extensively studied for its potential use in scientific research. EDDP is a phosphorothioate derivative of fentanyl, a potent opioid analgesic. However, EDDP has no opioid activity and is not used for therapeutic purposes. Instead, it is used as a research tool to investigate the biochemical and physiological effects of phosphorothioate compounds.
Wirkmechanismus
The exact mechanism of action of EDDP is not fully understood. However, it is known to inhibit acetylcholinesterase, which can lead to an accumulation of acetylcholine in the synaptic cleft and overstimulation of the nervous system. This can result in seizures and other neurological effects.
Biochemical and Physiological Effects:
EDDP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit acetylcholinesterase, which can lead to seizures and other neurological effects. EDDP has also been shown to induce oxidative stress and to affect the expression of genes involved in inflammation and apoptosis. Additionally, EDDP has been shown to affect the function of ion channels and to alter the release of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
EDDP has several advantages as a research tool. It is a potent inhibitor of acetylcholinesterase and can be used to study the effects of phosphorothioate compounds on this enzyme. EDDP is also relatively stable and can be stored for long periods of time. However, EDDP has some limitations as a research tool. It is a toxic compound and must be handled with care. Additionally, its effects on the nervous system can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on EDDP. One area of interest is the development of new phosphorothioate compounds with improved properties for use as research tools or therapeutic agents. Another area of interest is the investigation of the effects of EDDP on other systems in the body, such as the immune system. Additionally, further research is needed to fully understand the mechanism of action of EDDP and its effects on the nervous system.
Synthesemethoden
EDDP is synthesized by reacting fentanyl with diethyl phosphorothioate in the presence of a base such as sodium hydroxide. The resulting product is then treated with 2-aminoaniline and ethyl chloroformate to form EDDP. The synthesis of EDDP is a complex process that requires careful control of reaction conditions to obtain a high yield of pure product.
Wissenschaftliche Forschungsanwendungen
EDDP has been used extensively in scientific research to investigate the biochemical and physiological effects of phosphorothioate compounds. It has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, and to cause seizures in animals. EDDP has also been used as a tool to study the pharmacokinetics and metabolism of phosphorothioate compounds.
Eigenschaften
Produktname |
Ethyl 3-(2-aminoanilino)-2-[(diethoxyphosphorothioyl)sulfanyl]-2-butenoate |
|---|---|
Molekularformel |
C16H25N2O4PS2 |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
ethyl (E)-3-(2-aminoanilino)-2-diethoxyphosphinothioylsulfanylbut-2-enoate |
InChI |
InChI=1S/C16H25N2O4PS2/c1-5-20-16(19)15(25-23(24,21-6-2)22-7-3)12(4)18-14-11-9-8-10-13(14)17/h8-11,18H,5-7,17H2,1-4H3/b15-12+ |
InChI-Schlüssel |
VMIATHPRGPPSKG-NTCAYCPXSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C(/C)\NC1=CC=CC=C1N)/SP(=S)(OCC)OCC |
SMILES |
CCOC(=O)C(=C(C)NC1=CC=CC=C1N)SP(=S)(OCC)OCC |
Kanonische SMILES |
CCOC(=O)C(=C(C)NC1=CC=CC=C1N)SP(=S)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide](/img/structure/B273882.png)
![N'-{2-[2-(2-furoyl)hydrazono]ethylidene}-2-furohydrazide](/img/structure/B273883.png)
![8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione 9-oxime](/img/structure/B273884.png)
![N'-[(1Z)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B273885.png)

![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B273889.png)
![1-methylbenzo[cd]indol-2(1H)-one oxime](/img/structure/B273891.png)


![4-[4-(diethylamino)benzylidene]-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B273899.png)
![(5E)-2-(4-bromophenyl)-5-[(2,4-dichlorophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273901.png)
